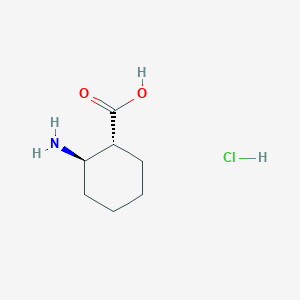

(1R,2R)-2-Aminocyclohexanecarboxylic acid hydrochloride

Descripción general

Descripción

(1R,2R)-2-Aminocyclohexanecarboxylic acid hydrochloride is a chiral amino acid derivative It is a white crystalline powder that is soluble in water and commonly used in various scientific research fields

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-Aminocyclohexanecarboxylic acid hydrochloride typically involves the cyclization of γ-substituted amino acid derivatives. One common method includes the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization . Another approach involves the use of diazo compounds, ylides, and carbene intermediates for alkene cyclopropanation .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of flow microreactor systems has been explored to enhance the efficiency and sustainability of the synthesis process .

Análisis De Reacciones Químicas

Types of Reactions

(1R,2R)-2-Aminocyclohexanecarboxylic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions often involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

Common reagents used in these reactions include diazo compounds, ylides, carbene intermediates, and various oxidizing and reducing agents . Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols or amines.

Aplicaciones Científicas De Investigación

Asymmetric Synthesis

Chiral Auxiliary in Catalysis

(1R,2R)-2-Aminocyclohexanecarboxylic acid is widely recognized for its role as a chiral auxiliary in asymmetric synthesis. It facilitates the production of enantiomerically pure compounds through enantioselective reactions. For instance, it has been utilized in the synthesis of chiral ligands that are essential for asymmetric catalysis, enhancing the efficiency and selectivity of chemical reactions.

Synthesis Methodologies

The compound can be synthesized using various methods, including the use of titanium tetrachloride (TiCl4) as a catalyst alongside DIPEA (N,N-Diisopropylethylamine), yielding both syn- and anti-adducts in a favorable diastereomeric ratio. This versatility in synthesis makes it an attractive building block for further chemical modifications.

Pharmaceutical Applications

Potential Therapeutic Uses

Research indicates that (1R,2R)-2-Aminocyclohexanecarboxylic acid is being explored for its potential therapeutic applications, particularly in drug development targeting viral infections and cancer treatment. Its ability to interact with biological systems positions it as a candidate for developing novel pharmaceuticals.

Neurological Disorders

The compound's structural properties suggest potential applications in treating neurological disorders. Its chiral nature may influence its interaction with neurotransmitter systems, making it a subject of interest in medicinal chemistry.

Material Science

Gelling Agents

Recent studies have highlighted the exceptional gelling abilities of derivatives of (1R,2R)-2-Aminocyclohexanecarboxylic acid. For example, alkylamide derivatives have demonstrated superior gelation properties compared to their enantiomers in various organic solvents. This quality is particularly useful for developing low molecular weight organogelators (LMWOGs), which can be applied in drug delivery systems and as stabilizers in formulations .

| Compound | Solvent Gelling Capacity | Minimum Gelation Concentration (mg/mL) |

|---|---|---|

| (1R,2R)-Alkylamide 1 | Excellent in hexane | 0.5 |

| (1R,2R)-Alkylamide 2 | Good in hexane | 5 |

| Racemic mixture 1 | Moderate | Varies |

| Racemic mixture 2 | Good in multiple solvents | Varies |

Research Studies and Findings

Several case studies have documented the applications of (1R,2R)-2-Aminocyclohexanecarboxylic acid:

- Gelling Studies : Research demonstrated that enantiomerically pure compounds derived from this amino acid exhibit remarkable gelation abilities across various solvents, outperforming racemic mixtures significantly. The structural analysis showed that these compounds form well-organized fibrous networks contributing to their gelling properties .

- Biological Interaction Studies : Investigations into how this compound interacts with biological macromolecules reveal its potential to influence enzyme kinetics and protein-ligand interactions. Such studies are crucial for understanding metabolic pathways and informing drug design strategies.

Mecanismo De Acción

The mechanism of action of (1R,2R)-2-Aminocyclohexanecarboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. It acts as a proton donor, facilitating the formation of new chemical bonds and hydrogen bonds. This compound’s unique stereochemistry allows it to interact with enzymes and receptors in a highly specific manner, influencing various biochemical processes.

Comparación Con Compuestos Similares

Similar Compounds

1-Aminocyclopropanecarboxylic acid: Known for its role as a plant growth regulator and its use in medicinal chemistry.

2-Aminocyclopentanecarboxylic acid: Another chiral amino acid derivative with applications in organic synthesis and medicinal chemistry.

Uniqueness

(1R,2R)-2-Aminocyclohexanecarboxylic acid hydrochloride is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Its ability to act as a chiral auxiliary and its potential therapeutic applications set it apart from other similar compounds.

Actividad Biológica

(1R,2R)-2-Aminocyclohexanecarboxylic acid hydrochloride, a chiral compound with the molecular formula C₇H₁₄ClNO₂, has garnered attention in various fields of biological research due to its unique structural features and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound possesses two stereocenters, which significantly influence its biological interactions. The hydrochloride form enhances its solubility in aqueous environments, making it suitable for biological assays and applications. Its structure includes a cyclohexane ring with an amino group and a carboxylic acid group, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

- Enzyme Interaction : The compound can act as an inhibitor or activator of enzymes depending on its specific structure and the target enzyme. It participates in hydrogen bonding and hydrophobic interactions that influence protein stability and activity.

- Neurotransmitter Modulation : Its structural similarity to neurotransmitters suggests potential roles in modulating neurotransmitter pathways, which could have implications for neurological disorders.

- Antioxidant Activity : Preliminary studies indicate that it may exhibit antioxidant properties, protecting cells from oxidative stress.

Biological Applications

Research has highlighted several key areas where this compound shows promise:

- Therapeutic Potential : Investigations into its pharmacological effects suggest potential applications in treating conditions such as neurological disorders due to its influence on neurotransmitter systems.

- Gelling Agent : Studies have demonstrated its effectiveness as a gelling agent in various solvents, surpassing the performance of some enantiomeric counterparts. This property is particularly useful in formulating drug delivery systems .

Table 1: Summary of Biological Activities

Case Study: Gelling Properties

A study focused on the gelling abilities of this compound revealed that it outperformed other compounds in gelation capacity across several solvents. The research involved varying the lengths of alkyl chains attached to the compound, which significantly impacted its gelling efficiency. The results indicated that the compound could gel hexane at concentrations as low as 0.5 mg/mL, marking it as a highly effective gelling agent .

Propiedades

IUPAC Name |

(1R,2R)-2-aminocyclohexane-1-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2.ClH/c8-6-4-2-1-3-5(6)7(9)10;/h5-6H,1-4,8H2,(H,9,10);1H/t5-,6-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNIOBHOEZYKCJV-KGZKBUQUSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]([C@@H](C1)C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158414-46-1 | |

| Record name | Cyclohexanecarboxylic acid, 2-amino-, hydrochloride (1:1), (1R,2R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=158414-46-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.